molecular formula C12H12ClN3O2 B13098369 6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one

6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B13098369
M. Wt: 265.69 g/mol
InChI Key: HHAMZMVEEDUGDE-UHFFFAOYSA-N
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Description

6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one: Lacks the chlorine atom.

    6-Chloro-2-imino-1-benzyl-2,3-dihydropyrimidin-4(1H)-one: Lacks the methoxy group on the benzyl ring.

Uniqueness

6-Chloro-2-imino-1-(4-methoxybenzyl)-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the chlorine atom and the methoxybenzyl group. These functional groups may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

2-amino-6-chloro-1-[(4-methoxyphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C12H12ClN3O2/c1-18-9-4-2-8(3-5-9)7-16-10(13)6-11(17)15-12(16)14/h2-6H,7H2,1H3,(H2,14,15,17)

InChI Key

HHAMZMVEEDUGDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=O)N=C2N)Cl

Origin of Product

United States

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